

Application of Acid Red 35 in Plant Tissue Histology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acid Red 35

Cat. No.: B1266041

[Get Quote](#)

Disclaimer: The application of **Acid Red 35** for staining plant tissue is not a widely documented or standard procedure in published scientific literature. The following application notes and protocols are theoretical, based on the known chemical properties of acid dyes and general principles of plant histological staining. These methodologies are intended to serve as a foundational guide for researchers interested in exploring its potential use.

Application Notes

Acid Red 35 is a water-soluble, anionic dye belonging to the azo class.^[1] In general histology, acid dyes carry a net negative charge and are used to stain basic, or "acidophilic," tissue components that are positively charged, such as proteins in the cytoplasm and collagen.^{[2][3]}^[4]

In the context of plant histology, the application of an acid dye like **Acid Red 35** presents a unique scenario. The primary cell wall of plants is rich in pectin, which contains negatively charged carboxyl groups, potentially leading to electrostatic repulsion with anionic dyes. However, staining may still be achieved through several mechanisms:

- **Ionic Bonding:** The dye could bind to localized cationic (positively charged) sites within the plant cell, such as proteins embedded in the cell wall or cytoplasm.^[5]
- **pH-Mediated Staining:** By lowering the pH of the staining solution, the negative charges on components like pectin can be reduced through protonation. This decrease in electrostatic repulsion could facilitate the entry and binding of the anionic dye.

- **Hydrogen Bonding:** **Acid Red 35** may also form hydrogen bonds with uncharged polysaccharides like cellulose and hemicellulose, which are abundant in both primary and secondary cell walls.

Based on these principles, **Acid Red 35** is theoretically expected to stain protein-rich structures within the plant cell, such as the cytoplasm and potentially certain cell wall proteins, a vibrant red color. It may serve as a useful counterstain in combination with dyes that specifically target anionic components like lignin or pectin.

Data Presentation: Hypothetical Staining Characteristics

The following table summarizes the expected, theoretical staining outcomes of **Acid Red 35** on various plant tissue components.

| Tissue/Cellular Component | Expected Color with Acid Red 35 | Basis of Staining (Theoretical) |
|-------------------------------|---------------------------------|---|
| Cytoplasm | Red to Pink | High concentration of proteins (acidophilic). |
| Nucleus | Unstained or Light Pink | Primarily contains acidic nucleic acids (basophilic). |
| Primary Cell Wall (Cellulose) | Light Pink to Red | Potential for hydrogen bonding with cellulose. |
| Primary Cell Wall (Pectin) | Unstained | Electrostatic repulsion from anionic pectin. |
| Lignified Secondary Walls | Unstained | Lignin is typically stained by basic dyes. |
| Cuticle | Unstained | Waxy, hydrophobic nature prevents dye penetration. |
| Starch Granules | Unstained | Starch is a neutral polysaccharide. |

Experimental Protocols

This section provides a detailed, hypothetical protocol for the histological staining of plant tissues using **Acid Red 35**. Optimization will be required based on the specific plant species and tissue type.

I. Reagent Preparation

- Fixative Solution (FAA):
 - 50 ml Ethanol (95%)
 - 5 ml Glacial Acetic Acid
 - 10 ml Formalin (37-40% formaldehyde)
 - 35 ml Distilled Water
- **Acid Red 35** Staining Solution (0.5% w/v):
 - 0.5 g **Acid Red 35** powder
 - 100 ml Distilled Water
 - Adjust to pH 3.0-4.0 with 1% Acetic Acid.
- Ethanol Series (for dehydration):
 - Prepare 50%, 70%, 95%, and 100% ethanol solutions.
- Clearing Agent:
 - Xylene or a xylene substitute.
- Mounting Medium:
 - Canada balsam or a synthetic equivalent (e.g., Permount).

II. Staining Procedure

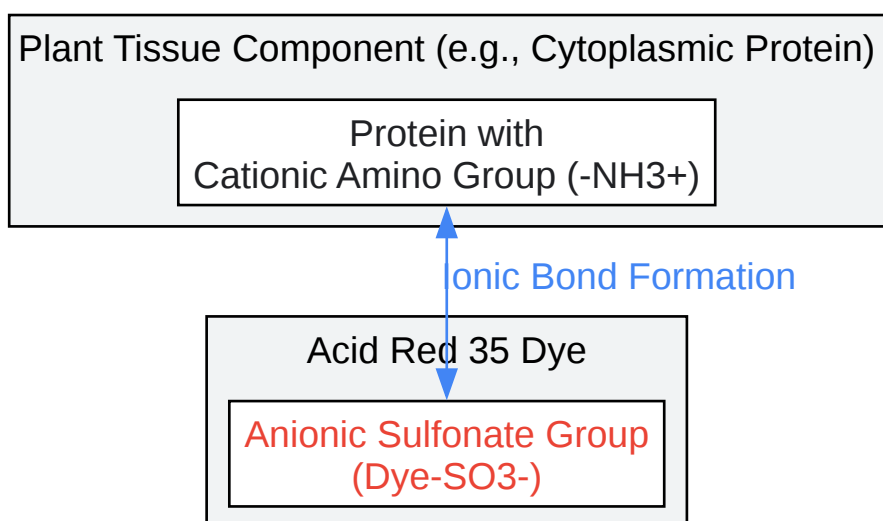
- Fixation: Immediately immerse freshly harvested plant tissue in FAA fixative for 18-24 hours at room temperature.
- Washing: Wash the fixed tissue in 70% ethanol for 1-2 hours to remove the fixative.
- Dehydration: Dehydrate the tissue by passing it through a graded ethanol series:
 - 70% Ethanol (1 hour)
 - 95% Ethanol (1 hour)
 - 100% Ethanol (2 changes, 1 hour each)
- Infiltration & Embedding: Infiltrate the tissue with paraffin wax and embed to create a solid block for sectioning.
- Sectioning: Cut thin sections (10-15 μ m) using a microtome.
- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2 changes, 5 minutes each) to remove paraffin.
 - Transfer through a descending ethanol series to rehydrate: 100%, 95%, 70%, 50% (2 minutes each).
 - Rinse in distilled water.
- Staining:
 - Immerse slides in the 0.5% **Acid Red 35** staining solution for 5-10 minutes. Optimal staining time may vary.
- Washing: Briefly rinse the slides in distilled water to remove excess stain.
- Dehydration:
 - Quickly pass the slides through an ascending ethanol series: 50%, 70%, 95%, 100% (1-2 minutes each).

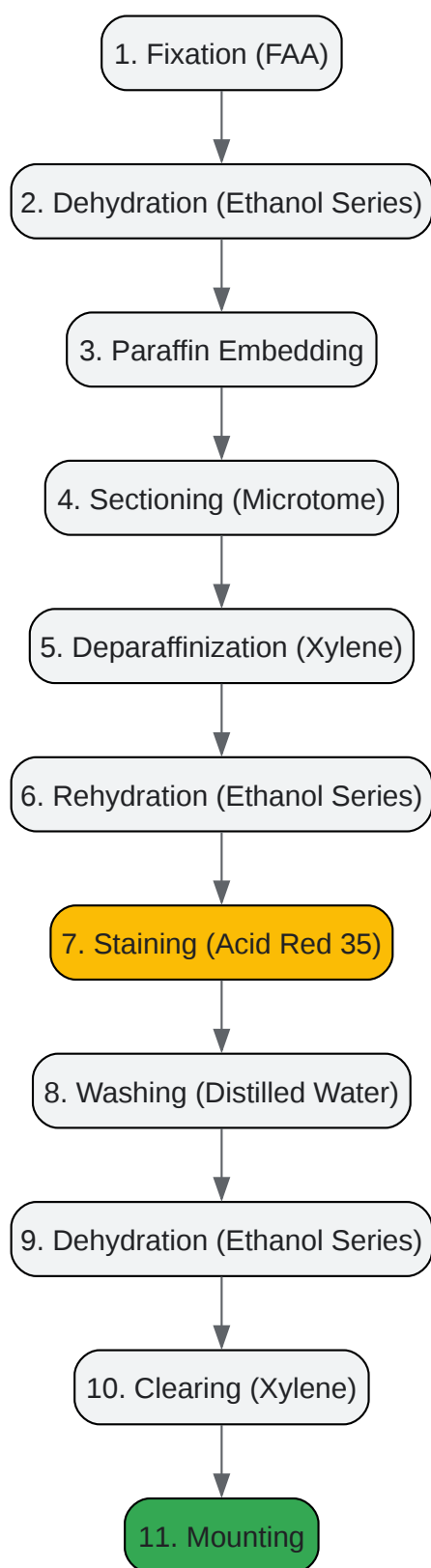
- Clearing:
 - Immerse slides in xylene (2 changes, 3 minutes each) to make the tissue transparent.
- Mounting:
 - Place a drop of mounting medium on the tissue section and apply a coverslip, avoiding air bubbles.
 - Allow the slide to dry before observation.

Visualizations

Theoretical Staining Mechanism

The primary proposed mechanism for **Acid Red 35** staining in plant tissue is the ionic interaction between the anionic dye and cationic sites on proteins.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Acid dye - Wikipedia [en.wikipedia.org]
- 3. hzreward.com [hzreward.com]
- 4. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application of Acid Red 35 in Plant Tissue Histology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266041#application-of-acid-red-35-in-plant-tissue-histology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com